- Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde DerivativesOrganic Process Research & Development, 2008, 12(2), 339-344,
Cas no 368-94-5 (Benzoyl fluoride,4-(trifluoromethyl)-)

Benzoyl fluoride,4-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Benzoyl fluoride,4-(trifluoromethyl)-
- 4-(TRIFLUOROMETHYL)BENZOYL FLUORIDE
- 1-Trifluormethyl-4-fluorformyl-benzol
- 4'-(trifluoromethyl)benzoyl fluoride
- 4-Trifluormethyl-benzoylfluorid
- Benzoyl fluoride,4-(trifluoromethyl)
- p-Trifluoromethylbenzoyl fluoride
- Benzoyl fluoride, 4-trifluoromethyl-
- NS00042168
- WT6K3FYP2M
- EINECS 206-715-6
- Benzoyl fluoride, 4-(trifluoromethyl)-
- FT-0616920
- 368-94-5
- AKOS006229580
- MFCD00039230
- FS-5068
- 4-(Trifluoromethyl)benzoyl fluoride #
- starbld0009842
- DTXSID3059898
- SCHEMBL9069999
- W-109531
- p-(Trifluoromethyl)benzoyl fluoride
- DB-049032
-
- MDL: MFCD00039230
- インチ: InChI=1S/C8H4F4O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H
- InChIKey: RULVRLLGHXQORW-UHFFFAOYSA-N
- ほほえんだ: FC(F)(F)C1C=CC(C(F)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 192.02000
- どういたいしつりょう: 192.01982740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 色と性状: 使用できません
- PSA: 17.07000
- LogP: 2.81510
- ようかいせい: 使用できません
Benzoyl fluoride,4-(trifluoromethyl)- セキュリティ情報
- 危害声明: Corrosive
- 危険物輸送番号:3265
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R34
Benzoyl fluoride,4-(trifluoromethyl)- 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Benzoyl fluoride,4-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 007601-25g |
4-(Trifluoromethyl)benzoyl fluoride |
368-94-5 | 98% | 25g |
£225.00 | 2022-02-28 | |
Oakwood | 007601-250mg |
4-(Trifluoromethyl)benzoyl fluoride |
368-94-5 | 98% | 250mg |
$30.00 | 2024-07-19 | |
Oakwood | 007601-5g |
4-(Trifluoromethyl)benzoyl fluoride |
368-94-5 | 98% | 5g |
$295.00 | 2024-07-19 | |
abcr | AB104314-5g |
4-(Trifluoromethyl)benzoyl fluoride, 97%; . |
368-94-5 | 97% | 5g |
€217.70 | 2025-02-18 | |
abcr | AB104314-25g |
4-(Trifluoromethyl)benzoyl fluoride, 97%; . |
368-94-5 | 97% | 25g |
€495.80 | 2025-02-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSZ164-250mg |
4-(trifluoromethyl)benzoyl fluoride |
368-94-5 | 95% | 250mg |
¥152.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSZ164-5g |
4-(trifluoromethyl)benzoyl fluoride |
368-94-5 | 95% | 5g |
¥1465.0 | 2024-04-19 | |
Aaron | AR0078CH-250mg |
Benzoyl fluoride,4-(trifluoromethyl)- |
368-94-5 | 97% | 250mg |
$30.00 | 2025-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582121-5g |
4-(Trifluoromethyl)benzoyl fluoride |
368-94-5 | 98% | 5g |
¥1471.00 | 2024-05-16 | |
Apollo Scientific | PC0333-1g |
4-(Trifluoromethyl)benzoyl fluoride |
368-94-5 | 97% | 1g |
£56.00 | 2025-02-19 |
Benzoyl fluoride,4-(trifluoromethyl)- 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, 0 °C
Benzoyl fluoride,4-(trifluoromethyl)- Raw materials
Benzoyl fluoride,4-(trifluoromethyl)- Preparation Products
Benzoyl fluoride,4-(trifluoromethyl)- 関連文献
-
Songsong Xu,Yingbo Shao,Hanliang Zheng,Xuebing Leng,Xiao-Song Xue,Qilong Shen New J. Chem. 2022 46 20760
Benzoyl fluoride,4-(trifluoromethyl)-に関する追加情報
4-(Trifluoromethyl)benzoyl Fluoride (CAS No. 368-94-5): A Comprehensive Overview
4-(Trifluoromethyl)benzoyl Fluoride (commonly referred to as Benzoyl fluoride, 4-(trifluoromethyl)-, CAS No. 368-94-5) is a highly reactive and versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoyl group substituted with a trifluoromethyl moiety and a reactive fluorine atom. The trifluoromethyl group imparts unique electronic and steric properties, making this compound a valuable tool in synthetic chemistry and material science.
The synthesis of 4-(Trifluoromethyl)benzoyl Fluoride typically involves the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or other suitable fluorinating agents. This reaction generates the corresponding acid chloride, which can then be isolated and purified for further use. The compound is known for its stability under certain conditions, though it requires careful handling due to its reactivity.
One of the most notable applications of Benzoyl fluoride, 4-(trifluoromethyl)- is in the field of organic synthesis, where it serves as an excellent electrophilic reagent. Its ability to participate in nucleophilic acyl substitution reactions makes it invaluable for the construction of complex molecules. Recent studies have highlighted its role in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals.
In addition to its synthetic applications, 4-(Trifluoromethyl)benzoyl Fluoride has found utility in materials science. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it a candidate for advanced materials such as high-performance polymers and coatings. Researchers have explored its potential in developing fluoropolymer-based materials with improved mechanical and thermal properties.
Recent advancements in catalysis have further expanded the scope of this compound. For instance, its use as a catalyst in enantioselective reactions has been reported, showcasing its potential in asymmetric synthesis—a critical area in modern drug discovery and development.
The electronic properties of Benzoyl fluoride, 4-(trifluoromethyl)- have also been studied extensively. The trifluoromethyl group introduces electron-withdrawing effects, which influence the reactivity of the benzoyl group. These studies have provided deeper insights into its reactivity patterns and have paved the way for novel synthetic strategies.
From an environmental perspective, understanding the degradation pathways of 4-(Trifluoromethyl)benzoyl Fluoride is crucial for assessing its impact on ecosystems. Recent research has focused on its biodegradation under various conditions, revealing that while it is persistent under certain environmental conditions, it can undergo hydrolysis under specific pH levels.
In conclusion, Benzoyl fluoride, 4-(trifluoromethyl)- (CAS No. 368-94-5) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to make it a focal point in both academic research and industrial development. As new research emerges, this compound is poised to unlock even more possibilities across diverse scientific domains.
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